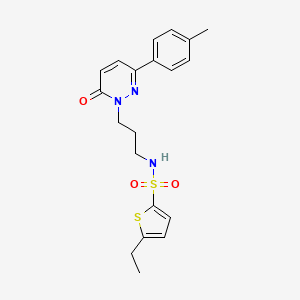![molecular formula C13H14O5 B3007276 (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid CAS No. 179626-57-4](/img/structure/B3007276.png)
(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid, also known as rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes mellitus. It works by increasing the sensitivity of the body's cells to insulin, allowing for better glucose uptake and utilization. In recent years, rosiglitazone has gained attention for its potential use in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
作用机制
Rosiglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression in adipose tissue and other organs. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in cells, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects
In addition to its effects on insulin sensitivity and glucose uptake, (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide has been shown to have other biochemical and physiological effects. It has been found to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood, as well as improve endothelial function and reduce inflammation.
实验室实验的优点和局限性
One advantage of using (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide in lab experiments is its well-established safety profile in humans, as it has been used clinically for many years. It is also relatively inexpensive and readily available. However, one limitation is its potential for off-target effects, as it can activate other nuclear receptors in addition to PPARγ.
未来方向
There are several potential future directions for research on (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide. One area of interest is in its use as an adjuvant therapy in cancer treatment, where it could potentially enhance the efficacy of existing therapies. Another area is in its use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its effects on inflammation and oxidative stress.
合成方法
Rosiglitazone can be synthesized through a multi-step process involving the reaction of 4-bromomethylphenyl acetic acid with ethyl oxalyl chloride, followed by the reaction with 2-aminothiazole and subsequent cyclization with phosphorus oxychloride. The final product is obtained through the reaction of the intermediate with methoxyacetic acid.
科学研究应用
Rosiglitazone has been shown to have potential applications in scientific research beyond its use in diabetes treatment. One area of interest is in cancer research, where it has been found to inhibit the growth and proliferation of various cancer cell lines. Studies have also shown that (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide can induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is in neurodegenerative diseases such as Alzheimer's and Parkinson's, where (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acide has been shown to have neuroprotective effects. It has been found to reduce inflammation and oxidative stress in the brain, as well as improve cognitive function in animal models.
属性
IUPAC Name |
(E)-3-[4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-17-13(16)9-18-11-6-3-10(4-7-11)5-8-12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJOIHFHGYGHMI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

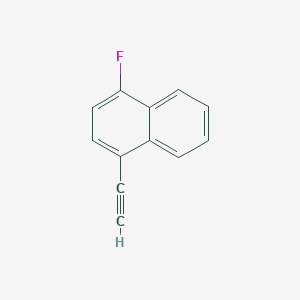

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)
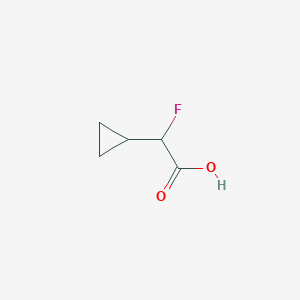
![5-(6-Fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3007203.png)
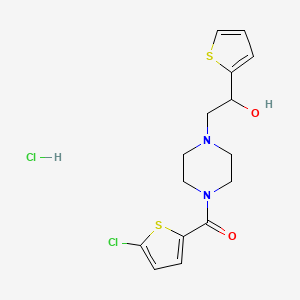
![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)
![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)
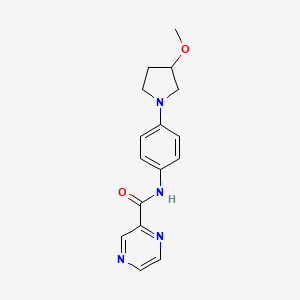

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)
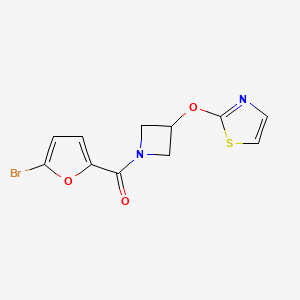
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)
